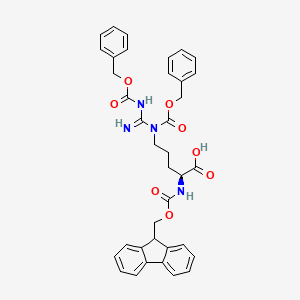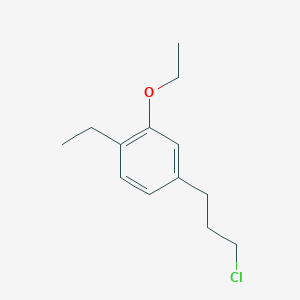
1-(3-Chloropropyl)-3-ethoxy-4-ethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-3-ethoxy-4-ethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and an ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-ethoxy-4-ethylbenzene can be achieved through several methods. One common approach involves the alkylation of 3-ethoxy-4-ethylbenzene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired compound.
化学反应分析
Types of Reactions
1-(3-Chloropropyl)-3-ethoxy-4-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The ethyl and ethoxy groups can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1-(3-propyl)-3-ethoxy-4-ethylbenzene.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Major Products
Substitution: Formation of 1-(3-hydroxypropyl)-3-ethoxy-4-ethylbenzene or 1-(3-cyanopropyl)-3-ethoxy-4-ethylbenzene.
Oxidation: Formation of 3-ethoxy-4-ethylbenzaldehyde or 3-ethoxy-4-ethylbenzoic acid.
Reduction: Formation of 1-(3-propyl)-3-ethoxy-4-ethylbenzene.
科学研究应用
1-(3-Chloropropyl)-3-ethoxy-4-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of aromatic hydrocarbons on biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-4-ethylbenzene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, making it reactive towards nucleophiles. This reactivity allows it to participate in substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds. The ethoxy and ethyl groups can also influence the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
1-(3-Chloropropyl)-3-methoxy-4-ethylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Chloropropyl)-4-ethylbenzene: Lacks the ethoxy group, making it less polar.
1-(3-Chloropropyl)-3-ethoxybenzene: Lacks the ethyl group, affecting its steric and electronic properties.
Uniqueness
1-(3-Chloropropyl)-3-ethoxy-4-ethylbenzene is unique due to the combination of its substituents, which confer specific reactivity and properties. The presence of both ethoxy and ethyl groups can influence its solubility, boiling point, and reactivity compared to similar compounds. This makes it a valuable compound for various applications in organic synthesis and industrial chemistry.
属性
分子式 |
C13H19ClO |
|---|---|
分子量 |
226.74 g/mol |
IUPAC 名称 |
4-(3-chloropropyl)-2-ethoxy-1-ethylbenzene |
InChI |
InChI=1S/C13H19ClO/c1-3-12-8-7-11(6-5-9-14)10-13(12)15-4-2/h7-8,10H,3-6,9H2,1-2H3 |
InChI 键 |
SQJYKUIMYGTRCT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=C1)CCCCl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


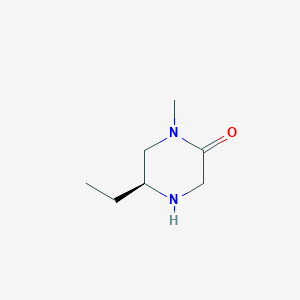
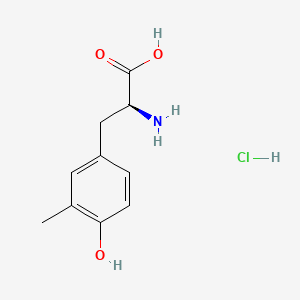
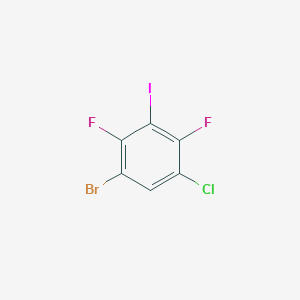
![2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B14041348.png)
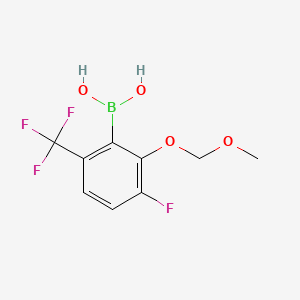
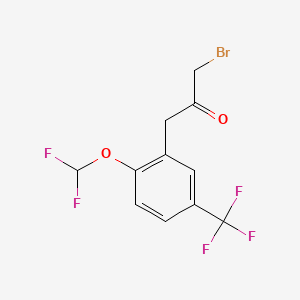

![N-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B14041379.png)
![(2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B14041384.png)

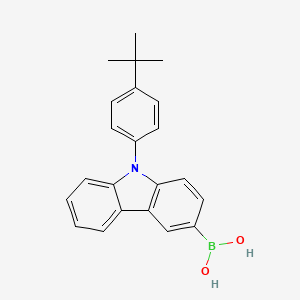
![Ethyl 5-chlorothiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14041393.png)
